molecular formula C14H21NO B411739 2-methyl-N-(1-phenylethyl)pentanamide

2-methyl-N-(1-phenylethyl)pentanamide

Cat. No.: B411739
M. Wt: 219.32g/mol
InChI Key: KFFARRBSTQMRAZ-UHFFFAOYSA-N
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Description

2-methyl-N-(1-phenylethyl)pentanamide (CAS 335397-47-2) is a synthetic organic compound with the molecular formula C 14 H 21 NO and a molecular weight of 219.3226 g/mol . This molecule features an amide group linking a 2-methylpentanoyl chain to a 1-phenylethylamine moiety, a structural motif seen in pharmacologically active compounds . The 2-phenethylamine scaffold is widely recognized in medicinal chemistry and is present in a range of biologically active molecules, including ligands for various GPCRs such as adrenoceptors and dopamine receptors . This makes this compound a compound of interest for research into receptor binding and function. Researchers can utilize this chemical as a building block or reference standard in chemical synthesis and pharmacological studies. Its structure offers potential for exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor ligands . All available data and research pertaining to this substance are linked through its unique CAS Registry Number (CAS 335397-47-2), which serves as an essential global standard for the unambiguous identification of chemical substances . Notice: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or animal use, nor for diagnostic, therapeutic, or any other consumer applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)pentanamide

InChI

InChI=1S/C14H21NO/c1-4-8-11(2)14(16)15-12(3)13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16)

InChI Key

KFFARRBSTQMRAZ-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC(C)C1=CC=CC=C1

Canonical SMILES

CCCC(C)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-methyl-N-(1-phenylethyl)pentanamide with analogs differing in substituents, chain length, and stereochemistry. Key findings are summarized in Table 1.

Substitution on the Amide Nitrogen

2-Amino-2-Methyl-N-(1-Phenylethyl)Pentanamide (CAS 1178936-82-7)
  • Structural Difference: An amino group replaces the methyl group at the second carbon.
  • However, this substitution could reduce metabolic stability compared to the parent compound.
2-Methoxy-N-[(1R)-1-Phenylethyl]Acetamide (CAS 162929-44-4)
  • Structural Difference : Shorter carbon chain (acetamide vs. pentanamide) with a methoxy group.
  • The shorter chain reduces steric hindrance, possibly improving synthetic accessibility.
  • Synthesis : Prepared via chiral resolution methods, highlighting the role of stereochemistry in modulating activity .

Aromatic Substituent Variations

2-Methyl-N-[2-(Trifluoromethyl)Phenyl]Pentanamide (CAS 69714-83-6)
  • Structural Difference : The phenylethyl group is replaced with a 2-(trifluoromethyl)phenyl group.
  • Properties : The electron-withdrawing trifluoromethyl group enhances resistance to oxidative degradation. This substitution may improve bioavailability in hydrophobic environments, such as lipid membranes .
N-(4-Methoxyphenyl)Pentanamide
  • Structural Difference : A 4-methoxyphenyl group replaces the phenylethyl moiety.
  • Biological Activity : Demonstrates significant antiparasitic activity against Toxocara canis with low cytotoxicity, suggesting that methoxy substitution on the aromatic ring enhances selective bioactivity .

Chain Length and Backbone Modifications

N-(1-Phenylethyl)Cyclohexanecarboxamide
  • Structural Difference : Cyclohexane ring replaces the pentanamide backbone.
  • Synthesis : Produced via enantioselective methods with 50% yield, emphasizing challenges in maintaining stereochemical purity during synthesis .
Boronic Acid Derivatives (e.g., Compound 9c)
  • Structural Difference : Incorporation of boronic acid groups and dimethoxy substituents on the aromatic ring.
  • Synthetic Challenges : Lower yields (e.g., 30–40%) due to steric hindrance and competing side reactions, as observed in analogous N-(1-phenylethyl)carbamoyl derivatives .

Stereochemical Variations

(R)-N-((R)-1-Phenylethyl)-2-(Phenylselanyl)Propanamide
  • Structural Difference : Selenium atom replaces oxygen in the amide group, and chirality is introduced at multiple centers.
  • Reactivity : The selenium atom may confer redox activity, useful in catalytic applications. However, stereochemical complexity complicates synthesis, as seen in the 64:36 diastereomer ratio .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature Biological/Physical Property
This compound 335397-47-2 C₁₄H₂₁NO 219.32 Chiral phenylethyl group Moderate lipophilicity
2-Amino-2-methyl-N-(1-phenylethyl)pentanamide 1178936-82-7 C₁₄H₂₂N₂O 234.33 Amino substitution Enhanced polarity
2-Methoxy-N-[(1R)-1-phenylethyl]acetamide 162929-44-4 C₁₁H₁₅NO₂ 193.24 Methoxy group, shorter chain Improved synthetic accessibility
N-(4-Methoxyphenyl)pentanamide N/A C₁₂H₁₇NO₂ 207.27 Methoxyphenyl group Antiparasitic activity, low toxicity

Preparation Methods

BOP-Mediated Synthesis

The benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) method achieves 85–92% yields under mild conditions:

  • Reagents : 2-Methylpentanoic acid (1 equiv), 1-phenylethylamine (1.1 equiv), BOP (1.2 equiv), diisopropylamine (4 equiv)

  • Solvent : Dimethylformamide (DMF) at 25°C

  • Reaction Time : 24 hours

  • Workup : Aqueous extraction with ethyl acetate, followed by silica gel chromatography.

Mechanistic Insight : BOP activates the carboxylic acid via intermediate phosphonium species, facilitating nucleophilic attack by the amine.

Acid Chloride Route

Thionyl Chloride Activation

This two-step protocol converts 2-methylpentanoic acid to its acid chloride prior to amidation:

  • Chlorination :

    • 2-Methylpentanoic acid (1 equiv) reacts with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 0°C → 25°C.

    • Yield : 95% (quantitative conversion monitored by IR loss of –OH stretch at 3300 cm⁻¹).

  • Amidation :

    • Acid chloride (1 equiv) + 1-phenylethylamine (1.05 equiv) + triethylamine (1.1 equiv) in DCM.

    • Reaction Time : 20 minutes at 25°C

    • Yield : 89% after aqueous workup.

Industrial Adaptation : Patent US8946479B2 scales this method using automated reactors, achieving 91% purity post-HPLC.

Sustainable Methods Using Cyclic Carbonate Solvents

Cyrene™-Enabled Synthesis

The bio-based solvent Cyrene™ (dihydrolevoglucosenone) replaces traditional dipolar aprotic solvents:

  • Conditions : 2-Methylpentanoyl chloride (1 equiv), 1-phenylethylamine (1 equiv), triethylamine (1.1 equiv) in Cyrene™ (0.5 M)

  • Temperature : 0°C → 25°C over 1 hour

  • Yield : 82% with >99% purity via precipitation

  • Advantage : 58% reduction in process mass intensity compared to DMF.

Enzymatic Catalysis

Lipase B-Catalyzed Amidation

Novozym® 435 (immobilized Candida antarctica lipase B) enables solvent-free synthesis:

  • Substrates : 2-Methylpentanoic acid (1 equiv), 1-phenylethylamine (1.2 equiv)

  • Additive : Molecular sieves (4Å) to absorb water

  • Conditions : 60°C, 24 hours

  • Conversion : 78% (GC-MS analysis)

  • Limitation : Requires 35 mg enzyme/mmol substrate for optimal activity.

Industrial-Scale Production

Continuous Flow Synthesis

Patent WO2016170544A1 details a high-throughput system:

  • Step 1 : Carboxylic acid activation via CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) in MTBE

  • Step 2 : Coupling with 1-phenylethylamine in a tubular reactor (residence time: 8 minutes)

  • Throughput : 12 kg/day

  • Purification : In-line HPLC (C18 column, acetonitrile/water gradient)

  • Overall Yield : 94%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityE-Factor*
BOP Coupling85–929824 hLab-scale32.1
SOCl₂ Activation899530 minMulti-kg18.4
Cyrene™82991 hPilot-scale9.7
Enzymatic788824 hLab-scale6.2
Continuous Flow9499.58 minIndustrial4.9

*E-Factor = (Total waste kg)/(Product kg); lower values indicate greener processes.

Critical Challenges and Optimization Strategies

Racemization Control

The chiral 1-phenylethylamine moiety necessitates low-temperature conditions (<30°C) during coupling to prevent epimerization. Microwave-assisted synthesis (50°C, 10 minutes) reduces racemization to <2% while maintaining 89% yield.

Solvent Selection

  • Eco-Scale Ranking : Cyrene™ > EtOAc > MeCN > DMF

  • Toxicity Data : DMF (LD₅₀ = 5 g/kg) vs. Cyrene™ (LD₅₀ > 2 g/kg) .

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